molecular formula C20H26N2O2 B1225104 1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine

1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine

Cat. No. B1225104
M. Wt: 326.4 g/mol
InChI Key: GOGRYXZITYMYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine is a member of biphenyls.

Scientific Research Applications

Radiolabeled Antagonists in Neuroimaging

1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine derivatives, particularly [18F]p-MPPF, have been extensively utilized in the study of 5-HT1A receptors within the serotonergic neurotransmission system. [18F]p-MPPF is a radiolabeled antagonist that plays a pivotal role in positron emission tomography (PET) imaging, aiding in the detailed examination of serotonergic neurotransmission dynamics in various animal models, and providing valuable insights into human neurology through PET studies. This research lays the foundation for understanding complex neurobiological processes and disorders (Plenevaux et al., 2000, Plenevaux et al., 2000).

Potential Antidepressants

Compounds closely related to 1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine have been studied as monoamine re-uptake inhibitors, showing promise as potential antidepressants. The relationship between the in vitro and in vivo activities of these compounds as dopamine-reuptake inhibitors has been quantitatively analyzed, contributing significantly to the search for new antidepressants (Wieringa et al., 2010).

Development of Cocaine Abuse Therapeutic Agents

Derivatives of 1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine have been synthesized and evaluated for their potential as long-acting cocaine abuse therapeutic agents. The study of these compounds, including their in vitro and in vivo assessments, provides crucial insights into the development of treatments for cocaine addiction, highlighting the specificity and selectivity of these compounds for dopamine and serotonin transporters (Hsin et al., 2002, Hsin et al., 2003).

SSRIs with Potentially Improved Adverse Reaction Profiles

New derivatives of 1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine have been synthesized as selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. The aim is to develop effective treatments for depression while minimizing troublesome side effects such as sexual dysfunction, a common issue with typical SSRIs. This research is pivotal in creating more patient-friendly medications for depression (Dorsey et al., 2004).

properties

Product Name

1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine

InChI

InChI=1S/C20H26N2O2/c1-2-6-18(7-3-1)19-8-4-5-9-20(19)24-17-16-23-15-14-22-12-10-21-11-13-22/h1-9,21H,10-17H2

InChI Key

GOGRYXZITYMYQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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